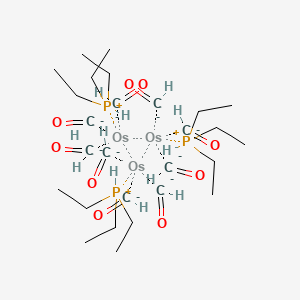

Triangulo-nonacarbonyltris(triethylphosphine)triosmium

Description

Properties

CAS No. |

24869-00-9 |

|---|---|

Molecular Formula |

C27H57O9Os3P3-6 |

Molecular Weight |

1189.3 g/mol |

IUPAC Name |

methanone;osmium;triethylphosphanium |

InChI |

InChI=1S/3C6H15P.9CHO.3Os/c3*1-4-7(5-2)6-3;9*1-2;;;/h3*4-6H2,1-3H3;9*1H;;;/q;;;9*-1;;;/p+3 |

InChI Key |

FQTDIRUVHGIMFO-UHFFFAOYSA-Q |

Canonical SMILES |

CC[PH+](CC)CC.CC[PH+](CC)CC.CC[PH+](CC)CC.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[Os].[Os].[Os] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triangulo-nonacarbonyltris(triethylphosphine)triosmium typically involves the reaction of osmium carbonyl complexes with triethylphosphine under controlled conditions. One common method involves the reaction of osmium carbonyl chloride with triethylphosphine in the presence of a reducing agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: Triangulo-nonacarbonyltris(triethylphosphine)triosmium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state osmium complexes.

Reduction: It can be reduced to form lower oxidation state osmium species.

Substitution: The carbonyl and triethylphosphine ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.

Substitution: Ligand substitution reactions typically involve the use of other phosphines, carbonyls, or nitrogen-based ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield osmium(VI) complexes, while reduction can produce osmium(II) species. Substitution reactions can result in a variety of new organometallic complexes with different ligands .

Scientific Research Applications

Catalytic Applications

1.1. Catalysis in Organic Reactions

Triosmium complexes, including triosmium carbonyls, have been investigated for their catalytic properties in organic synthesis. The presence of triethylphosphine ligands enhances the stability and reactivity of these complexes, making them suitable for various catalytic processes.

- Hydrogenation Reactions : Triangular triosmium complexes have shown promise in hydrogenation reactions, where they facilitate the addition of hydrogen to unsaturated organic compounds. Their unique geometry allows for effective interaction with substrates, leading to improved reaction rates and selectivity.

- Oxidative Reactions : These complexes can also act as catalysts for oxidative transformations, such as the oxidation of alcohols to carbonyl compounds. The ability to tune the electronic properties through ligand modification is crucial for optimizing catalytic performance.

Biological Applications

2.1. Anticancer Activity

Recent studies have highlighted the potential of triosmium carbonyl clusters as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.

- Mechanism of Action : Case studies demonstrate that triosmium complexes interact with cellular components, particularly cysteine residues in proteins, disrupting normal cellular functions and leading to cell death. For instance, Os3(CO)10(NCMe)2 has been shown to disrupt tubulin function in cancer cells, leading to mitotic arrest and apoptosis .

- Structure-Activity Relationship Studies : A structure-activity relationship study revealed that good solubility in dimethyl sulfoxide (DMSO) and the presence of vacant coordination sites are essential for cytotoxicity against specific cancer cell lines .

Material Science Applications

3.1. Thin Film Deposition

Triangular triosmium complexes are being explored for their potential use in thin film deposition processes due to their unique electronic properties and stability under various conditions.

- Semiconductor Fabrication : The ability to form thin films with controlled thickness and composition makes these complexes suitable candidates for applications in semiconductor technology, where precise material properties are critical.

Case Studies

Mechanism of Action

The mechanism by which triangulo-nonacarbonyltris(triethylphosphine)triosmium exerts its effects is primarily through its ability to act as a catalyst. The compound’s triangular structure allows it to interact with reactants in a unique manner, facilitating the formation and breaking of chemical bonds. The triethylphosphine ligands provide steric and electronic effects that enhance the compound’s catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Osmium vs. Ruthenium and Iron Clusters

- Triosmium Clusters : Higher metal-metal bond strength compared to ruthenium analogs due to osmium’s larger atomic radius and relativistic effects. For example, Os₃(CO)₁₂ exhibits stronger Os–Os bonds (≈3.0 Å) vs. Ru₃(CO)₁₂ (≈2.8 Å) .

- Phosphine Ligand Effects : Triethylphosphine in the subject compound increases steric bulk compared to smaller ligands (e.g., PMe₃), reducing catalytic activity but enhancing thermal stability .

Ligand-Specific Comparisons

- Triethylphosphine (PEt₃) vs. Triphenylphosphine (PPh₃): PEt₃’s stronger σ-donor and weaker π-acceptor properties stabilize lower oxidation states in osmium clusters, whereas PPh₃ favors higher oxidation states due to π-backbonding limitations .

- Carbonyl vs. Nitrosyl Ligands: CO ligands in the subject compound provide stronger field stabilization compared to NO ligands, which can induce redox activity in clusters like Os₃(NO)₆ .

Data Table: Key Properties of Selected Trinuclear Clusters

| Compound | Metal Core | Ligands | Metal-Metal Bond Length (Å) | Applications |

|---|---|---|---|---|

| Os₃(CO)₉(PEt₃)₃ | Os₃ | 9 CO, 3 PEt₃ | 2.85–3.10 | Catalysis, Material Science |

| Ru₃(CO)₁₂ | Ru₃ | 12 CO | 2.75–2.90 | Hydrogenation Catalysts |

| Fe₃(CO)₉(PPh₃)₃ | Fe₃ | 9 CO, 3 PPh₃ | 2.60–2.80 | Photovoltaic Studies |

Research Findings

- Electron Deficiency : The subject compound’s electron-deficient core (due to fewer CO ligands than Os₃(CO)₁₂) enhances reactivity toward Lewis bases like NH₃ .

- Thermal Stability : PEt₃ ligands increase decomposition temperature to 220°C vs. 180°C for analogous clusters with PMe₃ ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.